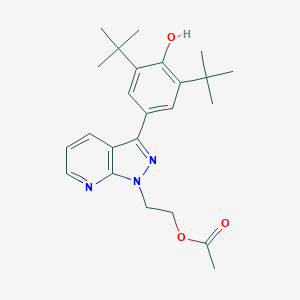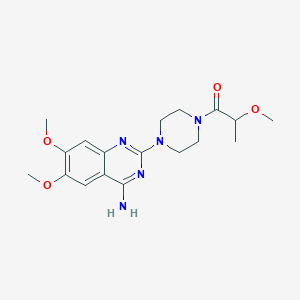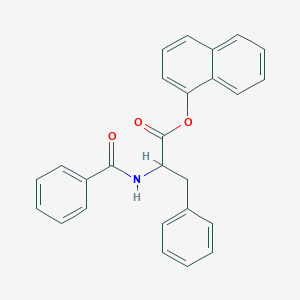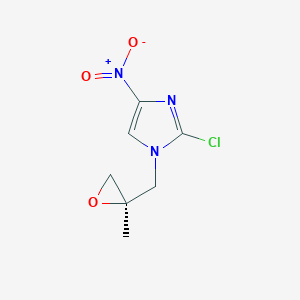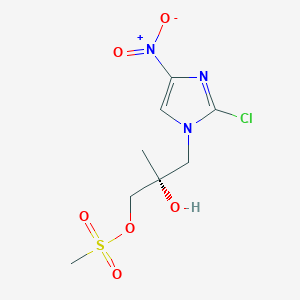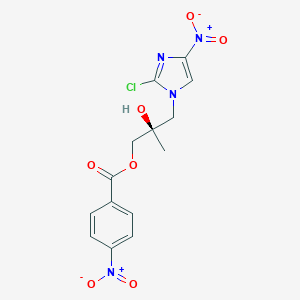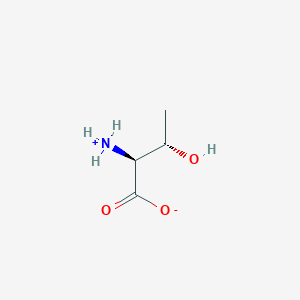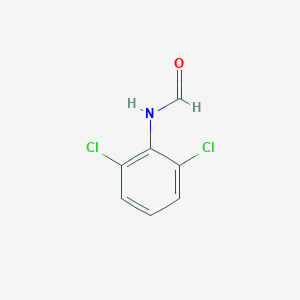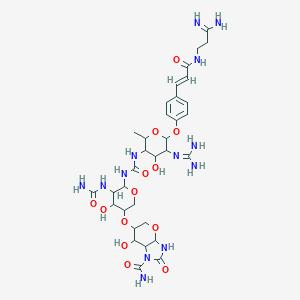
Coumamidine gamma1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumamidine gamma1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of coumarin, which is a natural compound found in many plants. Coumamidine gamma1 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of coumamidine gamma1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. Coumamidine gamma1 has been shown to inhibit the activity of thrombin, a key enzyme in the coagulation cascade, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects
Coumamidine gamma1 has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and insecticidal properties. Coumamidine gamma1 has been shown to inhibit the activity of thrombin, a key enzyme in the coagulation cascade, and to reduce inflammation by modulating the activity of NF-κB. In addition, coumamidine gamma1 has been shown to have insecticidal properties, making it a potential candidate for use as a natural pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumamidine gamma1 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods, allowing for the production of large quantities of the compound. Another advantage is that it has been shown to have multiple potential applications in various fields, making it a versatile compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental conditions. Another limitation is that its insecticidal properties may make it difficult to use in certain experiments that involve insects or other arthropods.
Direcciones Futuras
There are several potential future directions for research on coumamidine gamma1. One direction is to further investigate its mechanism of action and how it modulates signaling pathways in different cell types and tissues. Another direction is to explore its potential applications in medicine, agriculture, and environmental science, including the development of new drugs, natural pesticides, and fluorescent probes for heavy metal ion detection. Additionally, future research could focus on optimizing the synthesis methods for coumamidine gamma1 to improve yield and purity.
Métodos De Síntesis
Coumamidine gamma1 can be synthesized using different methods, including the Pechmann condensation reaction, the Knoevenagel condensation reaction, and the Hantzsch reaction. The Pechmann condensation reaction involves the reaction of phenol with a carboxylic acid in the presence of a catalyst, while the Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a malonic ester in the presence of a base. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a beta-ketoester and ammonia in the presence of a catalyst. These methods have been used to synthesize coumamidine gamma1 with varying yields and purity.
Aplicaciones Científicas De Investigación
Coumamidine gamma1 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, coumamidine gamma1 has been shown to have anticoagulant and anti-inflammatory properties, making it a potential candidate for the treatment of blood clotting disorders and inflammatory diseases. In agriculture, coumamidine gamma1 has been studied for its potential use as a natural pesticide due to its insecticidal properties. In environmental science, coumamidine gamma1 has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Propiedades
Número CAS |
121634-35-3 |
|---|---|
Nombre del producto |
Coumamidine gamma1 |
Fórmula molecular |
C33H49N13O13 |
Peso molecular |
835.8 g/mol |
Nombre IUPAC |
6-[6-[[6-[4-[(E)-3-[(3-amino-3-iminopropyl)amino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-3,3a,5,6,7,7a-hexahydropyrano[2,3-d]imidazole-1-carboxamide |
InChI |
InChI=1S/C33H49N13O13/c1-12-19(25(50)21(41-29(36)37)28(57-12)58-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)43-32(53)44-26-20(42-30(38)51)23(48)15(10-55-26)59-16-11-56-27-22(24(16)49)46(31(39)52)33(54)45-27/h2-7,12,15-16,19-28,48-50H,8-11H2,1H3,(H3,34,35)(H2,39,52)(H,40,47)(H,45,54)(H4,36,37,41)(H3,38,42,51)(H2,43,44,53)/b7-4+ |
Clave InChI |
RALPRAPANVNIPH-QPJJXVBHSA-N |
SMILES isomérico |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
Sinónimos |
coumamidine gamma(1) coumamidine gamma1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
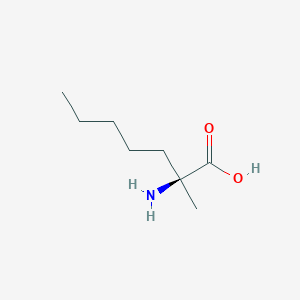
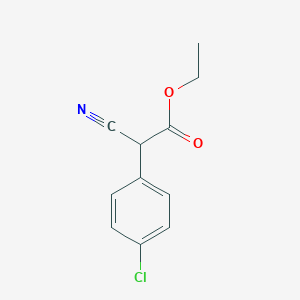
![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
